![molecular formula C17H25ClN2O2 B610629 S 38093 Hydrochloride CAS No. 1222097-72-4](/img/structure/B610629.png)
S 38093 Hydrochloride
Overview
Description
S 38093 Hydrochloride is a brain-penetrant, orally active antagonist of H3 receptor . It has a molecular weight of 324.85 and its IUPAC name is 4-(3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propoxy)benzamide hydrochloride .
Molecular Structure Analysis
The molecular structure of S 38093 Hydrochloride is represented by the linear formula C17H25ClN2O2 . The InChI code for this compound is 1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H .
Physical And Chemical Properties Analysis
S 38093 Hydrochloride is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .
Scientific Research Applications
Chemical Properties
“S 38093 Hydrochloride” belongs to the chemical family of benzamides . It is an orally available compound with selective affinity toward histamine H3 receptor . The empirical formula is
C17H24N2O2⋅HClC_{17}H_{24}N_{2}O_{2} \cdot HClC17H24N2O2⋅HCl
.Pharmacological Actions
“S 38093 Hydrochloride” exhibits both antagonist and inverse agonist activity . It has a selective affinity toward histamine H3 receptor (human/mouse/rat H3R Ki = 0.2/1.44/8.8 μM), but not other histaminergic receptors .
Memory Enhancement
“S 38093 Hydrochloride” has been reported to improve age-associated memory and cognition deficits in mice and rats . It has been used in combination with Donepezil, an acetylcholinesterase inhibitor, to create a synergistic memory-enhancing effect in middle-aged mice .
Alzheimer’s Disease Treatment
The combination of “S 38093 Hydrochloride” and Donepezil has been studied for its potential in treating cognitive symptoms of Alzheimer’s disease . The combination induced a dose-dependent synergistic memory-enhancing effect in middle-aged mice .
Pain Management
“S 38093 Hydrochloride” has demonstrated antiallodynic and antihyperalgesic efficacy in rat models of neuropathic pain .
Neural Activity Enhancement
The memory-enhancing effect of the “S 38093 Hydrochloride” and Donepezil combination is mediated by its action on the septo-hippocampal circuitry . It enhances neural activity in the septo-hippocampal system .
Safety and Hazards
Mechanism of Action
Target of Action
S 38093 Hydrochloride is primarily an antagonist of the H3 receptor . The H3 receptor is a histamine receptor that is mostly found pre-synaptically and its activation leads to the inhibition of the synthesis and release of histamine . It also negatively regulates the release of neurotransmitters such as acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
As an antagonist, S 38093 Hydrochloride binds to the H3 receptor and inhibits its function . This inhibition prevents the normal inhibitory role of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by S 38093 Hydrochloride is the histaminergic pathway. By blocking the H3 receptor, it increases cholinergic signaling, which is known to wane with neurodegeneration in conditions like Alzheimer’s Disease .
Pharmacokinetics
It is known to be a brain-penetrant compound, indicating that it can cross the blood-brain barrier and exert its effects directly on the central nervous system .
Result of Action
The main result of the action of S 38093 Hydrochloride is an enhancement in cognitive function. This is thought to be due to the increased release of neurotransmitters, particularly acetylcholine, which plays a crucial role in memory and learning processes . .
properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVOZDCVFYWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S 38093 Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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